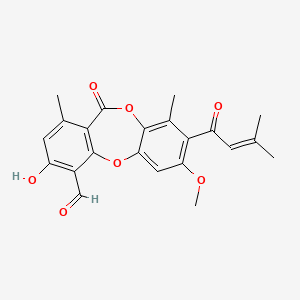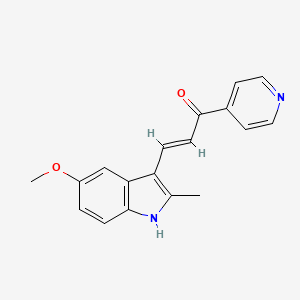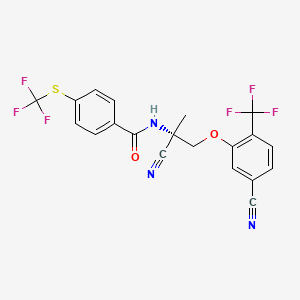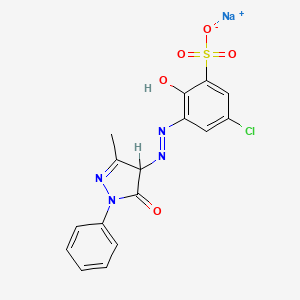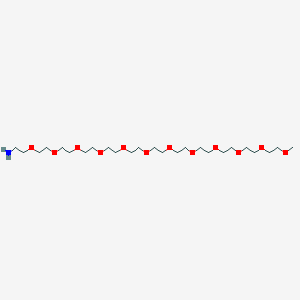
m-PEG8-(CH2)12-phosphonic acid
描述
m-PEG8-(CH2)12-phosphonic acid: is a compound that consists of a methoxy polyethylene glycol (mPEG) spacer and a phosphonic acid group. This compound is widely used in the pharmaceutical and biotechnology industries for the modification of proteins, peptides, and other biomolecules. The methoxy polyethylene glycol linker provides stability and solubility to the modified molecules, while the phosphonic acid group allows for efficient conjugation to various surfaces or biomolecules .
作用机制
Target of Action
The primary target of m-PEG8-(CH2)12-phosphonic acid is the Proteolysis Targeting Chimera (PROTAC) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This compound acts as a linker in the synthesis of PROTAC molecules . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC molecule to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein .
Biochemical Pathways
The ubiquitin-proteasome system is the primary pathway affected by this compound . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins and their associated biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a linker in PROTAC molecules . The hydrophilic polyethylene glycol (PEG) part of the molecule can increase the solubility of the PROTAC in aqueous media, potentially improving its bioavailability .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways associated with these proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the PROTAC . Additionally, the presence of other molecules or proteins can also influence the interaction between the PROTAC and its targets .
生化分析
Biochemical Properties
The biochemical properties of m-PEG8-(CH2)12-phosphonic acid are largely attributed to its phosphonic acid group and hydrophilic PEG linker
Cellular Effects
It has been used in environmental research for pollution management, particularly in the treatment of metal-contaminated wastewater. Its ability to bind to metal surfaces makes it useful in removing heavy metals from water sources.
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Transport and Distribution
Its hydrophilic nature suggests that it may be readily transported in aqueous environments .
Subcellular Localization
Given its hydrophilic nature and phosphonic acid group, it may localize to areas of the cell where these properties are advantageous .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-(CH2)12-phosphonic acid typically involves the reaction of methoxy polyethylene glycol with a phosphonic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the synthesis and ensure the consistency of the product .
化学反应分析
Types of Reactions: m-PEG8-(CH2)12-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can undergo reduction reactions to form reduced phosphonic acid derivatives.
Substitution: The methoxy polyethylene glycol linker can participate in substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Reduced phosphonic acid derivatives.
Substitution: Substituted methoxy polyethylene glycol derivatives.
科学研究应用
m-PEG8-(CH2)12-phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a PEGylation reagent for the modification of small molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in surface modification processes to enhance the hydrophilicity and biocompatibility of materials
相似化合物的比较
m-PEG8-(CH2)12-carboxylic acid: Contains a carboxylic acid group instead of a phosphonic acid group.
m-PEG8-(CH2)12-sulfonic acid: Contains a sulfonic acid group instead of a phosphonic acid group.
m-PEG8-(CH2)12-amine: Contains an amine group instead of a phosphonic acid group
Uniqueness: m-PEG8-(CH2)12-phosphonic acid is unique due to its phosphonic acid group, which provides strong binding affinity to metal surfaces and biomolecules. This property makes it particularly useful in applications requiring robust surface modification and conjugation .
属性
IUPAC Name |
12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57O11P/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-10-8-6-4-2-3-5-7-9-11-27-39(28,29)30/h2-27H2,1H3,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBISXIRWIJPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


